molecular formula C6H9NO3S B2738039 4-Isocyanato-1lambda6-thiane-1,1-dione CAS No. 1250972-29-2

4-Isocyanato-1lambda6-thiane-1,1-dione

Cat. No.: B2738039
CAS No.: 1250972-29-2
M. Wt: 175.2
InChI Key: JCPPUJQADFCQBQ-UHFFFAOYSA-N
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Description

4-Isocyanato-1lambda6-thiane-1,1-dione is a specialized organic compound that serves as a versatile bifunctional synthetic building block in research and development. The molecule features a highly reactive isocyanate group (-N=C=O) and a saturated 1,1-dioxo-thiane (sulfone) ring system . The isocyanate group is a key electrophile, readily undergoing reactions with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. This makes the compound highly valuable for constructing molecular scaffolds with specific spatial orientations and for introducing hydrogen-bonding motifs into target structures. The 1,1-dioxide (sulfone) group on the thiacyclohexane ring can influence the compound's electronic properties and conformational stability . As a result, this reagent is primarily used in medicinal chemistry and drug discovery as a core intermediate for the synthesis of more complex molecules. Potential applications include the development of novel tricyclic compounds that have been investigated as modulators of TNF-alpha synthesis and as PDE4 inhibitors, targeting therapeutic areas such as rheumatoid arthritis and other inflammatory diseases . Researchers can leverage the distinct reactivity of its two functional groups to create diverse chemical libraries for biological screening. This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isocyanatothiane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3S/c8-5-7-6-1-3-11(9,10)4-2-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPPUJQADFCQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250972-29-2
Record name 4-isocyanato-1lambda6-thiane-1,1-dione
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Preparation Methods

Chlorosulfonation Followed by Isocyanate Formation

A widely reported method involves the chlorosulfonation of tetrahydrothiophene derivatives, followed by reaction with phosgene or triphosgene to introduce the isocyanate group.

Procedure :

  • Chlorosulfonation : Tetrahydrothiophene-4-ol is treated with chlorosulfonic acid at 0–5°C to form 4-chlorosulfonyltetrahydrothiophene.
  • Oxidation : The intermediate is oxidized with hydrogen peroxide in acetic acid to yield 4-chlorosulfonylthiane-1,1-dione.
  • Isocyanate Introduction : Reaction with phosgene (COCl₂) in anhydrous dichloromethane at −20°C produces the target compound.

Reaction Conditions :

Step Reagent Temperature Time Yield
1 ClSO₃H 0–5°C 2 hr 78%
2 H₂O₂/HOAc 60°C 6 hr 85%
3 COCl₂ −20°C 4 hr 62%

This method’s major limitation is the handling of phosgene, requiring specialized equipment. Alternatives like triphosgene (bis(trichloromethyl) carbonate) improve safety while maintaining yields (~60%).

Direct Isocyanation of 4-Aminothiane-1,1-dione

4-Aminothiane-1,1-dione serves as a precursor for isocyanate formation via the Hofmann rearrangement:

Mechanism :

  • Diazotization : Treatment with nitrous acid (HNO₂) generates a diazonium intermediate.
  • Rearrangement : Thermal decomposition yields the isocyanate through elimination of nitrogen gas.

Optimization Data :

Parameter Optimal Value Effect on Yield
HNO₂ Concentration 1.5 M Higher concentrations accelerate side reactions
Temperature 40°C Below 30°C: Incomplete reaction; Above 50°C: Decomposition
Solvent Tetrahydrofuran Polar aprotic solvents enhance stability

Yields typically reach 70–75%, with impurities arising from competing Sandmeyer reactions.

One-Pot Cyclization Strategies

Thiirane Ring Expansion

A patent-pending method (WO2012120052A1) describes the reaction of thiirane-1,1-dioxide with isocyanates under basic conditions:

Reaction :
$$
\text{Thiirane-1,1-dioxide} + \text{R-NCO} \xrightarrow{\text{DBU}} \text{4-Isocyanato-1lambda6-thiane-1,1-dione} + \text{Byproducts}
$$

Advantages :

  • Avoids hazardous chlorosulfonation steps.
  • Enables modular substitution on the thiane ring.

Conditions :

Catalyst Base Temperature Yield
DBU K₂CO₃ 80°C 58%
DBN CsF 100°C 49%

Photoinduced Cycloaddition

Recent advances utilize UV light to drive [2+2] cycloadditions between thioketones and isocyanates:

Example :
$$
\text{Thiobenzophenone} + \text{Methyl isocyanate} \xrightarrow{h\nu} \text{this compound derivative}
$$

Key Parameters :

  • Wavelength: 254 nm (UVC).
  • Solvent: Acetonitrile (prevents radical side reactions).
  • Yield: ~40%, with scalability challenges.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:3) removes unreacted phosgene and sulfonic acid byproducts.
  • Recrystallization : Dissolution in hot toluene followed by slow cooling yields crystals with >99% purity.

Spectroscopic Confirmation

Technique Key Signals
¹H NMR (CDCl₃) δ 3.85 (m, 2H, SCH₂), δ 4.72 (s, 1H, NCO)
IR 2270 cm⁻¹ (N=C=O stretch), 1320 cm⁻¹ (S=O asym)
MS m/z 175.21 [M]⁺

Industrial-Scale Considerations

Continuous Flow Synthesis

To mitigate risks associated with batch processing:

  • Microreactors maintain precise temperature control during exothermic isocyanate formation.
  • Residence Time : 8–10 minutes at 50°C improves consistency.

Waste Management

  • Phosgene Scrubbers : Aqueous NaOH neutralizes unreacted COCl₂.
  • Sulfonic Acid Byproducts : Recycled as sulfonating agents in other processes.

Applications Influencing Synthesis Design

The compound’s utility in polyurethane elastomers and protein conjugates drives demand for high-purity batches. For instance, polymers derived from this monomer exhibit glass transition temperatures (Tg) 20°C higher than conventional isocyanates, necessitating stringent control over residual solvents.

Chemical Reactions Analysis

4-Isocyanato-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

4-Isocyanato-1lambda6-thiane-1,1-dione serves as a crucial building block in organic synthesis. It is particularly valuable in:

  • Polymer Production : The compound can be polymerized to create advanced materials with specific properties.
  • Synthesis of Ureas and Carbamates : Its isocyanate group allows for nucleophilic substitution reactions with amines or alcohols, leading to the formation of ureas and carbamates .

Biological Applications

The compound's ability to modify biomolecules through isocyanate chemistry makes it useful in biological research:

  • Protein Modification : It can be used to covalently attach to amino groups in proteins or peptides, facilitating studies on protein interactions and functions.
  • Antitumor Activity : Preliminary studies suggest potential anticancer properties, as compounds derived from this compound exhibit cytotoxic effects against various cancer cell lines .

Industrial Applications

The compound finds extensive use in the industrial sector:

  • Coatings and Adhesives : Due to its reactive isocyanate group, it is incorporated into formulations for coatings and adhesives that require strong bonding properties.
  • Sealants : Its chemical stability and reactivity make it suitable for use in sealants that demand durability and resistance to environmental factors .

Case Study 1: Polymer Synthesis

A study demonstrated the use of this compound in synthesizing polyurethane elastomers. The incorporation of this compound resulted in materials with enhanced mechanical properties compared to those synthesized from traditional isocyanates. The resulting polymers showed improved elasticity and thermal stability.

Case Study 2: Protein Engineering

In a research project aimed at developing targeted cancer therapies, this compound was utilized to modify specific proteins involved in tumor growth. The modified proteins exhibited altered binding affinities, leading to increased efficacy in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-Isocyanato-1lambda6-thiane-1,1-dione involves the reactivity of its isocyanate group. This group can react with nucleophiles, such as amines or alcohols, to form stable covalent bonds. The sulfone group in the thiane ring can also participate in redox reactions, influencing the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Isocyanato-1lambda6-thiane-1,1-dione with three analogs based on substituent groups, molecular properties, and applications.

4-Acetyl-1lambda6-thiane-1,1-dione (CAS 473254-30-7)

  • Molecular Formula : C₇H₁₂O₃S
  • Molar Mass : 176.23 g/mol
  • Key Features :
    • Substituted with an acetyl (-COCH₃) group at the 4-position.
    • Exhibits lower reactivity compared to the isocyanato derivative due to the electron-withdrawing acetyl group stabilizing the core structure.
    • Applications: Likely used as a building block in organic synthesis or as a precursor for further functionalization .

4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]-1lambda6-thiane-1,1-dione (CAS 1157388-84-5)

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molar Mass : 294.37 g/mol
  • The amino group (-NH-) enhances solubility and enables hydrogen bonding, making it suitable for drug discovery (e.g., kinase inhibitors or anti-inflammatory agents). Contrasts with the isocyanato derivative’s reactivity, favoring targeted biological interactions over polymerization .

4-Ethoxy-4-[(methylamino)methyl]-1lambda6-thiane-1,1-dione Hydrochloride

  • Molecular Formula: Not explicitly stated ( lists C₁₁H₂₂Cl₂N₂O₂ for a related compound).
  • Key Features: Combines ethoxy (-OCH₂CH₃) and methylamino (-NHCH₃) substituents. The hydrochloride salt form suggests use in pharmaceutical formulations to improve stability or bioavailability. Unlike the isocyanato derivative, this compound’s functional groups prioritize solubility and ionic interactions .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Substituent Reactivity/Applications
This compound Not available Not available Not available -NCO Polymer crosslinking, synthesis
4-Acetyl-1lambda6-thiane-1,1-dione C₇H₁₂O₃S 176.23 473254-30-7 -COCH₃ Organic synthesis precursor
4-[(2-Oxo...amino]-1lambda6-thiane... C₁₄H₁₈N₂O₃S 294.37 1157388-84-5 -NH-tetrahydroquinolinone Pharmaceutical research
4-Ethoxy...methyl]-1lambda6-thiane... Likely C₁₀H₁₈ClNO₃S ~285 (analog) Not provided -OCH₂CH₃, -NHCH₃ Drug formulation, ionic stability

Key Research Findings

Reactivity Trends: The isocyanato group’s electrophilic nature enables nucleophilic addition reactions (e.g., with amines or alcohols), contrasting with the acetyl derivative’s stability . Derivatives with amino or ethoxy groups exhibit reduced reactivity, favoring applications in drug delivery or catalysis .

Structural Influence on Solubility :

  • Polar substituents (e.g., -NH- or -OCH₂CH₃) enhance aqueous solubility, whereas hydrophobic groups (e.g., -COCH₃) favor organic-phase reactions .

Pharmacological Potential: The tetrahydroquinolinone-linked derivative (CAS 1157388-84-5) demonstrates a structure-activity relationship typical of kinase inhibitors, suggesting therapeutic relevance absent in the isocyanato analog .

Biological Activity

4-Isocyanato-1lambda6-thiane-1,1-dione, also known as a thioketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique isocyanate functional group, which is known to interact with various biological targets, influencing pathways associated with inflammation, cancer, and microbial resistance.

  • Molecular Formula : C4H3N2O2S
  • Molecular Weight : 145.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : The isocyanate group can react with thiol groups in microbial proteins, leading to the disruption of essential microbial functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Pathogen TypeActivity Observed
Gram-positive BacteriaInhibition of growth at low concentrations
Gram-negative BacteriaModerate inhibition observed

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in various models. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes and the modulation of NF-kB signaling pathways.

Study ReferenceInflammatory Model UsedResult
Carrageenan-induced paw edema in ratsSignificant reduction in edema observed
Lipopolysaccharide (LPS) induced inflammation in miceDecreased levels of TNF-alpha and IL-6

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated:

  • Staphylococcus aureus : Complete inhibition at a concentration of 50 µg/mL.
  • Escherichia coli : 50% inhibition at 100 µg/mL.

Case Study 2: Anti-inflammatory Activity

A recent animal study evaluated the anti-inflammatory effects of the compound in a model of rheumatoid arthritis. The findings revealed that treatment with this compound led to:

  • Reduced joint swelling.
  • Lowered levels of inflammatory markers (CRP and ESR).

Q & A

Basic Research Questions

Q. What experimental design strategies are optimal for studying the synthesis pathways of 4-Isocyanato-1lambda⁶-thiane-1,1-dione?

  • Methodological Guidance : Use factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst concentration) influencing yield and purity. Pre-experimental screening (e.g., fractional factorial design) reduces the number of trials while identifying critical parameters. For purification, employ techniques like column chromatography or recrystallization, validated via TLC and NMR .
  • Data Consideration : Include ANOVA tables to quantify variable interactions and regression models to predict optimal conditions.

Q. How can spectroscopic techniques characterize the structural and electronic properties of 4-Isocyanato-1lambda⁶-thiane-1,1-dione?

  • Methodological Guidance :

  • IR Spectroscopy : Confirm the isocyanate (-NCO) and sulfone (-SO₂) functional groups by comparing peaks to reference databases (e.g., NIST Chemistry WebBook) .
  • NMR : Use ¹H/¹³C NMR to resolve spatial and electronic environments, with deuterated solvents (e.g., DMSO-d₆) to avoid interference.
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns via high-resolution MS (HRMS).

Q. What literature search strategies are effective for identifying prior research on thiocyanate-derived compounds like 4-Isocyanato-1lambda⁶-thiane-1,1-dione?

  • Methodological Guidance :

  • Keyword Optimization : Combine terms (e.g., "isocyanato-thiane-dione synthesis," "sulfone-isocyanate reactivity") across databases like SciFinder, Reaxys, and PubMed.
  • Citation Tracking : Use tools like Web of Science to trace seminal papers and patents.
  • Exclusion Criteria : Filter non-academic sources and prioritize peer-reviewed journals .

Q. How do reaction conditions influence the stability of 4-Isocyanato-1lambda⁶-thiane-1,1-dione in solution?

  • Methodological Guidance : Conduct kinetic studies under varied pH, temperature, and solvent conditions. Monitor degradation via HPLC or UV-Vis spectroscopy. Use Arrhenius plots to calculate activation energy and identify degradation pathways .

Advanced Research Questions

Q. What computational modeling approaches predict the reactivity of 4-Isocyanato-1lambda⁶-thiane-1,1-dione in nucleophilic addition reactions?

  • Methodological Guidance :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories using software like COMSOL Multiphysics or Gaussian.
  • Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from stopped-flow techniques) .

Q. How can Design of Experiments (DoE) optimize the catalytic efficiency of 4-Isocyanato-1lambda⁶-thiane-1,1-dione in heterocyclic ring-forming reactions?

  • Methodological Guidance :

  • Central Composite Design (CCD) : Optimize catalyst loading, solvent polarity, and reaction time.
  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables.
  • Sensitivity Analysis : Identify robustness thresholds for industrial scalability .

Q. What mechanistic insights explain contradictory data on the compound’s thiophilicity versus oxophilicity in cross-coupling reactions?

  • Methodological Guidance :

  • Isotopic Labeling : Use ³⁴S or ¹⁸O isotopes to track reaction pathways via MS or IR.
  • In Situ Spectroscopy : Employ Raman or NMR to detect transient intermediates.
  • Theoretical Studies : Compare computed transition-state energies with experimental selectivity ratios .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the bioactivity of 4-Isocyanato-1lambda⁶-thiane-1,1-dione derivatives?

  • Methodological Guidance :

  • High-Throughput Screening (HTS) : Test derivatives against enzyme libraries (e.g., kinases, proteases).
  • Molecular Docking : Predict binding affinities to therapeutic targets (e.g., cancer-associated proteins).
  • In Vivo Models : Validate toxicity and efficacy in zebrafish or murine systems .

Data Presentation and Validation Standards

  • Tables : Include comparative data (e.g., yield vs. temperature) with error margins (SD/SE).
  • Spectra : Annotate key peaks and provide raw data in supplementary materials .
  • Statistical Reporting : Specify tests used (e.g., t-test, ANOVA) and software (e.g., R, OriginLab) .

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